3-(3,5-Dimethoxyphenoxy)propanoic acid
Overview
Description
3-(3,5-Dimethoxyphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid . This compound is known for its unique chemical structure, which includes two methoxy groups attached to the benzene ring.
Preparation Methods
The synthesis of 3-(3,5-Dimethoxyphenoxy)propanoic acid typically involves the reaction of 3,5-dimethoxyphenol with 3-bromopropionic acid . The reaction is carried out in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) at room temperature . This method yields the desired product with a moderate yield of around 35% . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
3-(3,5-Dimethoxyphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3,5-Dimethoxyphenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with aromatic amino acid aminotransferase, an enzyme involved in amino acid metabolism . This interaction can modulate the enzyme’s activity, leading to various biochemical effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
3-(3,5-Dimethoxyphenoxy)propanoic acid can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has a similar structure but with the methoxy groups positioned differently on the benzene ring.
3-(2,5-Dimethoxyphenyl)propanoic acid: Another similar compound with different positions of the methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-5-9(15-2)7-10(6-8)16-4-3-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPANMPPLQSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535491 | |
Record name | 3-(3,5-Dimethoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854678-45-8 | |
Record name | 3-(3,5-Dimethoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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